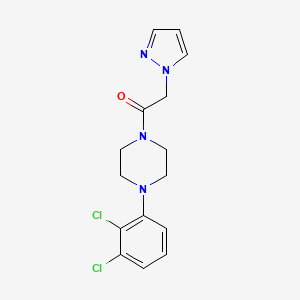

1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N4O/c16-12-3-1-4-13(15(12)17)19-7-9-20(10-8-19)14(22)11-21-6-2-5-18-21/h1-6H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPCWHNPQXCGNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves the following steps:

-

Formation of the Piperazine Intermediate:

- React 2,3-dichloroaniline with ethylene oxide to form 2,3-dichlorophenylpiperazine.

- Reaction conditions: Use a solvent such as ethanol and maintain the reaction temperature at around 80°C.

-

Formation of the Pyrazole Intermediate:

- React hydrazine hydrate with acetylacetone to form 1H-pyrazole.

- Reaction conditions: Use a solvent such as ethanol and maintain the reaction temperature at around 60°C.

-

Coupling Reaction:

- React 2,3-dichlorophenylpiperazine with 1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

- Reaction conditions: Use a solvent such as dichloromethane and maintain the reaction temperature at room temperature.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications, including:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders, such as anxiety and depression.

Biological Studies: Used as a tool compound to study receptor binding and signal transduction pathways.

Chemical Biology: Employed in the development of chemical probes to investigate biological processes.

Pharmaceutical Industry: Explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Wirkmechanismus

The mechanism of action of 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing downstream signaling pathways. This can result in changes in neurotransmitter levels, leading to therapeutic effects in the treatment of neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Receptor Affinity

The 2,3-dichlorophenylpiperazine (DCPP) moiety is a key pharmacophore in antipsychotic agents. Modifications to the aryl group or the ethanone-linked heterocycle significantly influence receptor binding and selectivity:

Table 1: Structural and Pharmacological Comparison of Selected Analogs

- Analog 3k (1-(Biphenyl-4-yl)-2-[4-(2,3-DCPP)ethanone]): Retains the DCPP group but replaces pyrazole with biphenyl, enhancing D2 receptor binding but increasing catalepsy risk compared to the target compound .

- Aripiprazole: Shares the DCPP motif but uses a quinolinone group, contributing to partial agonism and reduced extrapyramidal side effects .

- 3,4-Difluorophenyl Derivatives : Substituting chlorine with fluorine reduces antipsychotic activity but introduces CYP51 inhibition, relevant for antiparasitic applications .

Pharmacological Profiles

- Antipsychotic Activity : The target compound exhibits dual anti-dopaminergic and anti-serotonergic activity, comparable to atypical antipsychotics like clozapine. However, its pyrazole moiety reduces catalepsy induction compared to biphenyl analogs (e.g., 3k) .

- QSAR Insights : Quantitative structure-activity relationship (QSAR) models indicate that electron-withdrawing groups (e.g., Cl) on the aryl ring enhance receptor binding, while lipophilicity (QPlogBB) correlates with blood-brain barrier permeability .

Structure-Activity Relationship (SAR)

- Piperazine Modifications : The 2,3-dichlorophenyl group optimizes D2 receptor antagonism, while 2-methoxyphenyl (e.g., compound 3c) reduces potency but improves metabolic stability .

- Heterocycle Influence : Pyrazole enhances selectivity for 5-HT2A over histamine receptors, whereas imidazole or tetrazole derivatives (e.g., NJ-1 in ) show broader receptor interactions .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling the 2,3-dichlorophenylpiperazine moiety to a pyrazole-containing ethanone backbone. Key steps include:

- Nucleophilic substitution for piperazine functionalization (e.g., using dichlorophenyl halides under reflux in ethanol or DMF) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates, while ethanol enhances selectivity for intermediates .

- Temperature control : Maintain 60–80°C during coupling to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the piperazine-pyrazole linkage (e.g., piperazine CH₂ signals at δ 2.5–3.5 ppm; pyrazole protons at δ 7.0–8.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities <0.5% .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperazine ring and dichlorophenyl orientation .

Q. What preliminary pharmacological screening approaches assess its biological activity?

Methodological Answer:

- Receptor binding assays : Screen for affinity at dopamine D₂/D₃ and serotonin 5-HT₁A/2A receptors (common targets for piperazine derivatives) using radioligands like [³H]spiperone .

- In vitro functional assays : Measure cAMP modulation or calcium flux in HEK293 cells expressing target receptors .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

- Molecular dynamics (MD) simulations : Refine docking poses by accounting for piperazine ring flexibility and solvent effects .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., chloro vs. methoxy groups on the phenyl ring) to validate computational models .

- Orthogonal binding assays : Compare radioligand displacement with functional readouts (e.g., GTPγS binding) to rule out assay-specific artifacts .

Q. What strategies address low solubility and bioavailability in preclinical studies?

Methodological Answer:

- Salt formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method in PBS pH 7.4) .

- Co-crystallization : Explore co-formers like succinic acid to enhance dissolution rates .

- Prodrug design : Introduce ester moieties at the ethanone carbonyl group, hydrolyzed in vivo to the active metabolite .

Q. How to interpret conflicting receptor selectivity profiles across assay platforms?

Methodological Answer:

- Assay platform comparison : Radioligand binding (e.g., [³H]ketanserin for 5-HT₂A) vs. functional β-arrestin recruitment assays may highlight biased signaling .

- Species-specific differences : Validate human vs. rodent receptor isoforms in transfected cell lines .

- Allosteric modulation analysis : Use Schild regression to distinguish competitive vs. non-competitive binding .

Data Contradiction Analysis

Q. How to reconcile inconsistent metabolic stability data across hepatocyte models?

Methodological Answer:

- Species-specific metabolism : Compare human, rat, and mouse hepatocytes (CYP450 isoform activity varies significantly) .

- CYP inhibition assays : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .

- LC-HRMS metabolite profiling : Identify oxidative metabolites (e.g., N-dealkylation of piperazine) contributing to instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.